molecular formula C14H15N3O B7500482 (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone

(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone

Cat. No. B7500482
M. Wt: 241.29 g/mol
InChI Key: VOAGLHGOEPXSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone, also known as PIM-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PIM-1 is a kinase inhibitor that has been shown to have a wide range of biological activities, including anti-cancer and anti-inflammatory effects. In

Scientific Research Applications

(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the growth of various types of cancer cells, including leukemia, breast cancer, and prostate cancer. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy.

Mechanism of Action

(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone is a kinase inhibitor that works by blocking the activity of the (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone kinase enzyme. The (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone kinase is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of this enzyme, (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have other biochemical and physiological effects. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone is also highly selective for the (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone kinase, making it a useful tool for studying the role of this enzyme in various cellular processes. However, (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has some limitations for lab experiments. It is a kinase inhibitor, which means that it can affect other cellular processes that are regulated by kinases. This can make it difficult to interpret the results of experiments using (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone.

Future Directions

There are several future directions for research on (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone. One area of research is the development of more potent and selective (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone inhibitors. This could lead to the development of more effective anti-cancer drugs. Another area of research is the identification of new biological targets for (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone. This could lead to the development of new treatments for diseases such as inflammation and neurodegeneration. Finally, research on the mechanisms of action of (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone could lead to a better understanding of the role of kinases in cellular processes and the development of new therapies for a wide range of diseases.

Synthesis Methods

The synthesis of (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone involves a series of chemical reactions that start with the condensation of 3-phenylimidazole-4-carboxaldehyde with 1-pyrrolidinecarboxylic acid. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to produce the final product. The synthesis of (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been optimized over the years, leading to improved yields and purity.

properties

IUPAC Name

(3-phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(16-8-4-5-9-16)13-10-15-11-17(13)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAGLHGOEPXSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.